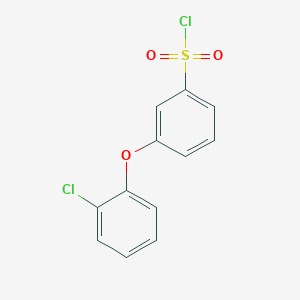

3-(2-chlorophenoxy)benzenesulfonyl Chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

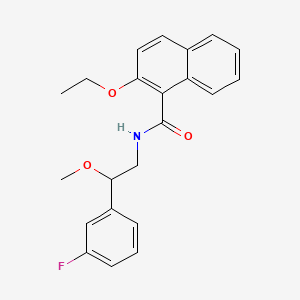

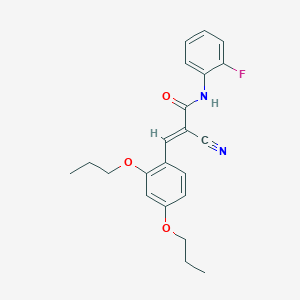

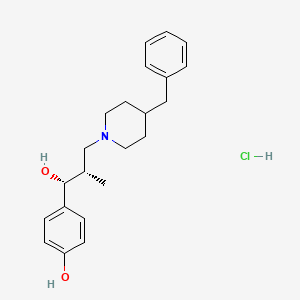

3-(2-chlorophenoxy)benzenesulfonyl chloride , also known by its CAS number 474947-79-0 , is an organosulfur compound. It has the chemical formula C₁₂H₈Cl₂O₃S . This colorless, viscous oil dissolves in organic solvents and reacts with compounds containing reactive N-H and O-H bonds. Its primary applications involve the preparation of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively .

Synthesis Analysis

The synthesis of This compound involves introducing a sulfonyl chloride group onto a chlorophenoxybenzene scaffold. Specific synthetic routes may vary, but a common approach includes reacting the corresponding phenol with chlorosulfonic acid or sulfur trioxide to form the sulfonyl chloride moiety. The chlorophenoxy group provides the desired substitution pattern .

Molecular Structure Analysis

The molecular structure of This compound consists of a benzene ring with a sulfonyl chloride group (SO₂Cl) attached at one position and a chlorophenoxy group (2-chlorophenoxy) at another position. The arrangement of atoms and bonds within the molecule determines its reactivity and properties .

Physical And Chemical Properties Analysis

科学的研究の応用

Chemical Synthesis and Potential Applications

Synthesis of Sulfonyl Derivatives : Sulfonyl chlorides, including 3-(2-chlorophenoxy)benzenesulfonyl chloride, are utilized in the synthesis of various derivatives through reactions with nucleophilic reagents. These derivatives are explored for potential applications in herbicides due to their chemical properties. The synthesis process involves the conversion of dichlorophenols to substituted benzenesulfonyl chlorides, demonstrating the compound's utility in generating novel chemical entities with potential agrochemical applications (Cremlyn & Cronje, 1979).

Material Science : The compound has been a focal point in the synthesis and structural analysis of sterically hindered sulfonyl chlorides. These efforts aim to understand the molecular and electronic structures, which are crucial for the development of materials with specific chemical and physical properties. For example, the synthesis of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride isomers provides insights into their steric effects and potential applications in designing materials with unique properties (Rublova et al., 2017).

Organic Synthesis : Its application extends to the domain of organic synthesis, where sulfonyl chlorides serve as key intermediates. The compound under discussion is part of a broader class of sulfonyl chlorides used in various organic reactions, including the synthesis of sulfonylhydrazides, which are potent inhibitors in medicinal chemistry, indicating the compound's significance in synthesizing biologically active molecules (Cheng et al., 2014).

作用機序

Target of Action

The primary target of 3-(2-chlorophenoxy)benzenesulfonyl Chloride is the benzylic position of aromatic compounds . The benzylic position is a carbon atom that is directly attached to an aromatic ring. This position is particularly reactive due to the resonance stabilization provided by the aromatic ring .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile (a molecule or ion that donates an electron pair) replaces a group of atoms in another molecule . The reaction can occur via two pathways: SN1 or SN2 . For 1° benzylic halides, the reaction typically occurs via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway .

Biochemical Pathways

The compound affects the sulfonation pathway . In this pathway, the compound reacts with chlorosulfonic acid to produce benzenesulfonic acid and HCl . The benzenesulfonic acid then reacts with a second equivalent of chlorosulfonic acid to produce benzenesulfonyl chloride and sulfuric acid .

Result of Action

The result of the compound’s action is the production of benzenesulfonyl chloride . This compound is a useful reagent in organic synthesis, where it is used as a sulfonylating agent .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of the nucleophilic substitution reaction can be affected by the concentration of the nucleophile and the temperature . Additionally, the presence of other substances that can act as nucleophiles or electrophiles can also influence the reaction .

特性

IUPAC Name |

3-(2-chlorophenoxy)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O3S/c13-11-6-1-2-7-12(11)17-9-4-3-5-10(8-9)18(14,15)16/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYLDYJKZNFPRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC(=CC=C2)S(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(tert-butyl)-3-(2-methoxyethyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2913096.png)

![[2-(3,5-Dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]methanol](/img/structure/B2913097.png)

![N-(2-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2913103.png)

![2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2913109.png)

![2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid](/img/structure/B2913112.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2913113.png)